(3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
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Overview
Description
(3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a heptenoic acid ester. Its molecular formula is C28H34FNO4 .
Preparation Methods
The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of protective groups and intermediate purification steps is crucial to prevent side reactions and ensure the purity of the final product .
Chemical Reactions Analysis
(3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which (3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and have similar chemical properties and reactivity.
Fluorophenyl compounds: These compounds contain the fluorophenyl group and exhibit similar biological activity and chemical stability.
Heptenoic acid esters: These compounds have the heptenoic acid ester functional group and are used in similar industrial and research applications.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C28H34FNO4 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3 |
InChI Key |
USGKHYXJISAYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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